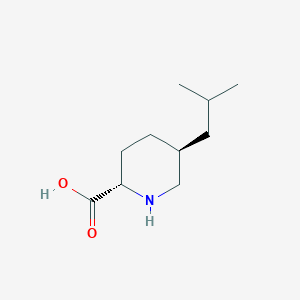

(2S,5S)-5-(2-Methylpropyl)piperidine-2-carboxylic acid

Description

(2S,5S)-5-(2-Methylpropyl)piperidine-2-carboxylic acid is a chiral piperidine derivative featuring a carboxylic acid group at position 2 and a branched 2-methylpropyl (isobutyl) substituent at position 5. The stereochemistry at both positions (2S,5S) is critical for its conformational and functional properties. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, such as renin inhibitors and peptide mimetics . Its analogs, such as trifluoromethyl-substituted piperidines and hydroxylated derivatives, have been studied more extensively, providing a basis for comparative analysis.

Properties

IUPAC Name |

(2S,5S)-5-(2-methylpropyl)piperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-7(2)5-8-3-4-9(10(12)13)11-6-8/h7-9,11H,3-6H2,1-2H3,(H,12,13)/t8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMWVUFCOSRXNLO-IUCAKERBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CCC(NC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]1CC[C@H](NC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-5-(2-Methylpropyl)piperidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the hydrogenation of pyridine derivatives in the presence of a catalyst such as molybdenum disulfide . Another approach involves the cyclization of 1,5-diaminopentane derived from the dinitrile of adipic acid, which is an environmentally friendly method as it reduces waste products .

Industrial Production Methods

Industrial production often employs catalytic hydrogenation of pyridine or its derivatives. This process is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-5-(2-Methylpropyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions typically yield amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon is often used.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products

The major products formed from these reactions include various substituted piperidines, ketones, and amines, depending on the specific reaction conditions .

Scientific Research Applications

Chemistry

In chemistry, (2S,5S)-5-(2-Methylpropyl)piperidine-2-carboxylic acid is used as a building block for the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis .

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structural properties allow it to interact with various biological targets .

Medicine

Medically, piperidine derivatives are explored for their potential therapeutic effects, including analgesic and anti-inflammatory properties .

Industry

Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility makes it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of (2S,5S)-5-(2-Methylpropyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations:

- Electron-Withdrawing vs.

- Stereochemical Impact : The 5R configuration in pipecolic acid results in distinct hydrogen-bonding capabilities and solubility profiles compared to the 5S configuration in the target compound .

- Pharmacological Relevance : The benzimidazole-linked 2-methylpropyl analog (Example 33) demonstrates the importance of bulky substituents in enhancing target binding affinity, as evidenced by its molecular ion peak at m/e 431 (M+1) .

Biological Activity

(2S,5S)-5-(2-Methylpropyl)piperidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C9H15NO2

- Molecular Weight : 171.23 g/mol

This piperidine derivative contains a carboxylic acid group and a branched alkyl substituent, which may influence its pharmacological properties.

Research indicates that (2S,5S)-5-(2-Methylpropyl)piperidine-2-carboxylic acid interacts with specific molecular targets, including neurotransmitter receptors. Its structural similarity to known NMDA receptor antagonists suggests it may modulate excitatory neurotransmission, potentially offering neuroprotective effects in conditions such as neurodegenerative diseases and ischemic events .

Antagonistic Effects on NMDA Receptors

Studies have demonstrated that piperidine derivatives exhibit varying degrees of antagonistic activity at NMDA receptors. For instance, compounds structurally related to (2S,5S)-5-(2-Methylpropyl)piperidine-2-carboxylic acid have shown significant potency in displacing [3H]CPP binding at these receptors, indicating their potential as therapeutic agents in managing conditions like Alzheimer's disease and epilepsy .

Neuroprotective Properties

The compound's ability to protect neuronal cells from excitotoxicity has been assessed in various experimental models. In vivo studies have shown that related piperidine derivatives can prevent NMDA-induced lethality in murine models, suggesting a protective role against neurodegeneration .

Study 1: NMDA-Induced Lethality

In a study evaluating the protective effects of piperidine derivatives against NMDA-induced lethality in mice, two compounds demonstrated significant survival rates at doses of 10 mg/kg and 40 mg/kg. This suggests that (2S,5S)-5-(2-Methylpropyl)piperidine-2-carboxylic acid may possess similar protective qualities due to its structural characteristics .

| Compound | IC50 (nM) | MED (mg/kg) | Effectiveness |

|---|---|---|---|

| Compound A | 95 | 10 | High |

| Compound B | 120 | 40 | Moderate |

Study 2: Neuroprotection in Ischemic Models

Another investigation focused on the neuroprotective effects of piperidine derivatives during cerebral ischemia. The findings indicated that these compounds could significantly reduce neuronal damage when administered prior to ischemic events, highlighting their therapeutic potential for stroke patients .

Q & A

Q. What are the foundational synthetic routes for (2S,5S)-5-(2-Methylpropyl)piperidine-2-carboxylic acid?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Chiral induction : Use of asymmetric catalysis (e.g., (S)-CBS oxazaborolidine) to establish stereocenters, as demonstrated in related piperidine-carboxylic acid syntheses .

- Functionalization : Diastereoselective azidation or alkylation steps to introduce the 2-methylpropyl group, followed by hydrolysis to yield the carboxylic acid .

- Purification : Final compounds are often purified via freeze-drying or column chromatography, with purity verified by HPLC (≥95%) .

Q. How is stereochemical purity validated for this compound?

- Methodological Answer :

- NMR Analysis : H and C NMR are used to confirm stereochemistry by comparing coupling constants and chemical shifts with validated stereoisomers .

- Chiral HPLC : Separation of enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives) to ensure ≥99% enantiomeric excess .

- X-ray Crystallography : Absolute configuration confirmation via single-crystal diffraction studies, if feasible .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Methodological Answer :

- Factorial Design : Systematic variation of parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions. For example, a 2 factorial design can resolve interactions between variables .

- In Situ Monitoring : Use of FTIR or Raman spectroscopy to track reaction progress and intermediates .

- Case Study : In a related synthesis, palladium-catalyzed coupling under inert atmosphere at 100°C improved yields by 20% compared to ambient conditions .

Q. How do computational tools aid in predicting synthetic pathways?

- Methodological Answer :

- COMSOL Multiphysics : Simulates reaction kinetics and mass transfer in multi-phase systems .

- Density Functional Theory (DFT) : Models transition states to predict regioselectivity in alkylation or cyclization steps .

- AI-Driven Platforms : Tools like AlphaFold or Schrödinger predict steric hindrance effects, guiding reagent selection .

Q. How are stereochemical inconsistencies resolved in published data?

- Methodological Answer :

- Contradiction Analysis : Compare NMR data across studies (e.g., coupling constants) to identify discrepancies in reported configurations .

- Reproducibility Protocols : Replicate syntheses using identical starting materials (e.g., methyl pyroglutamate) to isolate variables .

- Epimerization Studies : Monitor pH and temperature effects on stereochemical stability, as co-eluting epimers may arise during chromatography .

Data-Driven Considerations

-

Table 1 : Common Impurities and Mitigation Strategies

Impurity Source Mitigation Reference Diastereomers Incomplete chiral induction Optimize catalyst loading Hydrolysis byproducts Acidic/alkaline conditions Neutralize reaction post-hydrolysis -

Table 2 : Key Stability Parameters

Condition Effect on Stability Recommendation Light exposure Degradation via radical pathways Store in amber vials High humidity Hydrolysis of ester intermediates Use desiccants

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.